5'-Hexyl-2,2'-bithiophene-5-carbaldehyde
Description
Significance of Thiophene (B33073) and Bithiophene Units in Organic Materials Science
Thiophene, a sulfur-containing five-membered aromatic heterocycle, and its oligomeric and polymeric derivatives are cornerstones of organic materials science. The sulfur atom in the thiophene ring contributes to its electron-rich nature, which facilitates strong intermolecular π-π stacking interactions. This is a critical factor for efficient charge transport in organic semiconductors. When two thiophene rings are linked together to form a bithiophene unit, the extent of π-conjugation increases, leading to a smaller bandgap and enhanced absorption of light in the visible spectrum. These properties make thiophene and bithiophene derivatives highly sought-after for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). journalskuwait.orgchemimpex.com The inclusion of bithiophene units into polymer backbones has been shown to promote crystallinity, which is beneficial for creating well-ordered domains in bulk heterojunction solar cells.
Role of Aldehyde Functionalization in Bithiophene Chemistry
The introduction of a carbaldehyde (-CHO) group to the bithiophene core significantly expands its synthetic utility. The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations. This reactivity allows for the straightforward modification of the bithiophene unit, enabling the synthesis of a diverse range of derivatives with tailored properties. For instance, the aldehyde can be readily converted into other functional groups or used in condensation reactions, such as the Knoevenagel condensation, to extend the conjugation length of the molecule. This functionalization is crucial for tuning the energy levels (HOMO and LUMO) of the resulting materials, which is a key consideration in the design of efficient organic electronic devices. sigmaaldrich.com The polymerization of thiophene-2-carbaldehyde, a related compound, has been demonstrated, highlighting the potential for creating novel polymers from aldehyde-functionalized thiophenes. journalskuwait.orgresearchgate.net
Overview of 5'-Hexyl-2,2'-bithiophene-5-carbaldehyde as a Key Precursor for Advanced Materials
This compound stands out as a particularly important precursor for advanced materials. The presence of the hexyl chain at the 5'-position significantly improves the solubility of the molecule in common organic solvents. This enhanced processability is a major advantage for the fabrication of thin-film devices from solution. The combination of the electron-rich, conjugated bithiophene core, the synthetically versatile aldehyde group, and the solubilizing hexyl chain makes this compound an ideal building block for a variety of advanced materials. While specific research detailing the direct polymerization or extensive use of this compound in high-performance devices is not widely published, its structural motifs are present in various high-performance materials, suggesting its potential. For instance, related bithiophene dicarboxaldehydes are recognized as promising electron-rich building blocks for organic semiconductors. rsc.org The fundamental properties of this molecule, as detailed in the tables below, underscore its potential as a foundational component for innovation in organic electronics.
Compound Properties and Data
The following tables provide a summary of the known properties of this compound and related compounds, illustrating the foundational data used in the design of advanced materials.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 609369-40-6 | bldpharm.com |
| Molecular Formula | C15H18OS2 | |
| Molecular Weight | 278.43 g/mol |
Spectroscopic Data for Related Bithiophene Aldehydes
| Compound | Spectroscopic Technique | Key Peaks | Reference |
|---|---|---|---|
| Poly(thiophene-2-carbaldehyde) | UV-Vis | 443, 657, 746 nm | researchgate.net |
| Poly(thiophene-2-carbaldehyde) | FT-IR | Weakened C=O stretch at 1683 cm⁻¹ post-polymerization | researchgate.net |
| 2,2′-Bithiophene-5-carboxaldehyde | Melting Point | 55-58 °C | sigmaaldrich.com |
Properties
IUPAC Name |
5-(5-hexylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OS2/c1-2-3-4-5-6-12-7-9-14(17-12)15-10-8-13(11-16)18-15/h7-11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOGZRVSDXAVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of Bithiophene Carbaldehyde Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For conjugated molecules like 5'-Hexyl-2,2'-bithiophene-5-carbaldehyde, DFT is instrumental in predicting properties that govern their performance in electronic devices.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic characteristics. The HOMO level acts as an electron donor, while the LUMO level acts as an electron acceptor. physchemres.org The energy difference between them, the HOMO-LUMO gap, is a key parameter that characterizes chemical stability and reactivity. physchemres.orgnih.gov
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.0 | Correlates with ionization potential; electron-donating capability. |
| LUMO Energy | -2.5 to -3.0 | Correlates with electron affinity; electron-accepting capability. |
| HOMO-LUMO Gap | 2.5 to 3.5 | Indicates electronic excitation energy and chemical stability. physchemres.org |
Note: The values presented are representative for this class of compounds and can vary based on the specific functional and basis set used in the calculation.
DFT is also used to find the most stable three-dimensional structure of a molecule by minimizing its energy. physchemres.org For this compound, key geometric parameters include the bond lengths and, crucially, the dihedral angle between the two thiophene (B33073) rings. This inter-ring torsion angle determines the degree of π-conjugation along the backbone; a more planar conformation (dihedral angle closer to 0° or 180°) leads to more effective conjugation and a smaller band gap. The flexible hexyl chain can also adopt various conformations, which can influence how the molecules pack in a solid state. Computational analysis helps identify the lowest energy conformers.
The HOMO-LUMO gap calculated for a single molecule is directly related to the electronic band gap in the bulk material, a fundamental property for semiconductors. physchemres.org A smaller band gap is often desirable for applications in organic photovoltaics, as it allows the material to absorb a broader range of the solar spectrum. DFT calculations can predict how the band gap of the bithiophene system can be tuned. For instance, increasing the length of the conjugated system (e.g., moving from bithiophene to terthiophene) or adding different functional groups can systematically alter the HOMO and LUMO levels to reduce the band gap. The presence of the aldehyde group and the hexyl chain on the bithiophene core are examples of such functionalization aimed at tuning these electronic properties.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are used to study the physical movements of atoms and molecules over time. This technique is particularly useful for understanding the dynamic behavior of oligomers and polymers in different environments.
During the electropolymerization of monomers like this compound, short-chain oligomers are formed in solution. MD simulations can model the diffusion of these oligomers, which is a critical step for their transport to the electrode surface for further growth. polimi.it Studies on related systems, such as poly(3-hexylthiophene) (P3HT), show that the diffusion coefficient is highly dependent on the oligomer length and the solvent. acs.org
MD simulations also provide insight into the aggregation behavior of these oligomers. Due to π-π stacking interactions between the conjugated backbones, oligomers can self-assemble in solution or on a surface. The hexyl side chains play a crucial role in this process, influencing the solubility of the oligomers and mediating the intermolecular spacing in the aggregates. polimi.itrsc.org Understanding this behavior is key to controlling the morphology and quality of the final polymer film.
| Oligomer Length (Repeat Units) | Relative Diffusion Coefficient | Tendency for Aggregation |
|---|---|---|
| 2-4 | High | Low |
| 5-8 | Medium | Moderate |
| >8 | Low | High |
Note: This table illustrates general trends observed in MD simulations of thiophene oligomers.
Kinetic Monte Carlo (KMC) Simulations for Electropolymerization Mechanisms
Kinetic Monte Carlo is a simulation method used to model the time evolution of processes with known transition rates. It is well-suited for studying complex reaction mechanisms like electropolymerization, where multiple reaction pathways occur simultaneously. tu-clausthal.de
The electropolymerization of thiophenes proceeds through a series of steps, beginning with the oxidation of the monomer at the electrode surface to form a radical cation. dtic.milresearchgate.net These radical cations then couple to form dimers, which can be further oxidized and coupled with other monomers or oligomers to propagate the polymer chain. dtic.mil
| Reaction Step | Description |
|---|---|
| Initiation | Oxidation of a monomer at the electrode to form a radical cation. |
| Propagation | Coupling of a radical cation with a neutral monomer or oligomer. |
| Dimerization | Coupling of two radical cations to form a dimer. |
| Termination | Side reactions that stop chain growth (e.g., reaction with solvent). |
Quantum Chemical Calculations for Molecular Stability and Reactivity Parameters
Quantum chemical calculations serve as a powerful tool for understanding the intrinsic electronic properties of molecules, providing insights into their stability, reactivity, and potential applications in materials science. For derivatives of 2,2'-bithiophene, particularly those with functional groups like alkyl chains and aldehydes, these computational methods can elucidate the effects of substitution on the molecule's electronic structure. Theoretical studies on substituted 2,2'-bithiophenes are often conducted using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for predicting molecular properties. whiterose.ac.uk
The stability and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The difference between these two energy levels, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com
In the case of this compound, the presence of an electron-donating hexyl group and an electron-withdrawing carbaldehyde group on the bithiophene backbone significantly influences its electronic properties. The hexyl group tends to increase the HOMO energy level, enhancing the molecule's electron-donating character. Conversely, the carbaldehyde group tends to lower the LUMO energy level, increasing its electron-accepting nature. This combined effect typically leads to a reduction in the HOMO-LUMO gap compared to the unsubstituted 2,2'-bithiophene, thereby increasing the molecule's reactivity and affecting its optical and electronic properties. whiterose.ac.ukresearchgate.net
Various quantum chemical parameters can be derived from the HOMO and LUMO energy levels to quantify the reactivity of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a more detailed picture of the molecule's chemical behavior.
Below are tables summarizing the key molecular stability and reactivity parameters for this compound, based on representative values from computational studies of similarly substituted bithiophene systems.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| EHOMO | -5.85 |
| ELUMO | -2.95 |
| HOMO-LUMO Gap (ΔE) | 2.90 |
Table 2: Calculated Molecular Reactivity Parameters
| Parameter | Value (eV) | Formula |
| Ionization Potential (I) | 5.85 | I ≈ -EHOMO |
| Electron Affinity (A) | 2.95 | A ≈ -ELUMO |
| Electronegativity (χ) | 4.40 | χ = (I + A) / 2 |
| Chemical Hardness (η) | 1.45 | η = (I - A) / 2 |
| Electrophilicity Index (ω) | 6.69 | ω = χ² / (2η) |
These theoretical investigations and the resulting data are crucial for the rational design of new organic materials with tailored electronic and optical properties for applications in fields such as organic electronics, including organic solar cells and fluorescent probes. researchgate.netnbinno.com
Structure Property Relationships and Rational Design in Bithiophene Carbaldehyde Materials
Impact of Alkyl Substituents on Material Processability and Performance
Alkyl substituents, such as the hexyl group in 5'-Hexyl-2,2'-bithiophene-5-carbaldehyde, are not merely passive components; they are crucial for tuning the physical properties of the material, which directly influences both its processability and its electronic performance.
Processability: The primary role of the alkyl chain is to enhance solubility in common organic solvents. Unsubstituted oligothiophenes are often poorly soluble, which makes solution-based processing techniques like spin-coating or inkjet printing difficult. The introduction of the hexyl group disrupts intermolecular forces, making the compound more soluble and enabling the formation of uniform thin films, a prerequisite for high-performance electronic devices. Side-chain engineering is a versatile tool for manipulating a material's processability and crystallographic properties.
Performance: The length and position of the alkyl chain also have a profound effect on the solid-state morphology of the material. The way molecules pack together in a thin film dictates the efficiency of charge transport. For instance, in a study of A–DA′D–A type small molecule acceptors, the position of a 2-ethylhexyl substituent on a thienyl side chain significantly influenced intermolecular interactions and charge mobility. rsc.org The molecule with the substituent at the β-position (m-TEH) exhibited closer π–π stacking and higher electron mobility compared to the α-substituted version (o-TEH). rsc.org This demonstrates that the specific placement and nature of the alkyl group can be used to fine-tune the molecular packing, leading to more ordered domains and improved charge carrier mobility. While the hexyl group improves solubility, there is a delicate balance, as overly long or bulky side chains can sometimes hinder the close π-π stacking necessary for efficient charge transport by introducing steric hindrance. nih.gov
| Feature | Impact of Hexyl Substituent | Research Finding |
| Solubility | Increases solubility in organic solvents. | Alkyl chains are commonly used to improve the solution processability of conjugated polymers. |
| Thin-Film Morphology | Influences molecular packing and crystallinity. | The configuration of alkyl side chains has a significant influence on the intermolecular interaction and aggregation morphology. rsc.org |
| Charge Transport | Can enhance or hinder π-π stacking. | Compared to α-substitution, β-substituted side chains can lead to closer π–π stacking and higher electron mobility. rsc.org |
| Device Performance | Affects overall efficiency of electronic devices. | OSCs based on the β-substituted molecule achieved a higher power conversion efficiency (18.51%) than the α-substituted version (16.22%). rsc.org |
Engineering π-Conjugation Length for Tunable Optoelectronic Properties
The optoelectronic properties of bithiophene-carbaldehyde materials are governed by the extent of their π-conjugated system. The 2,2'-bithiophene core provides a basic conjugated pathway, but its properties can be systematically tuned by extending this pathway, for example, by synthesizing longer oligothiophene derivatives (e.g., terthiophene, quaterthiophene).
Increasing the length of the π-conjugated system has several predictable and highly desirable effects on the material's electronic structure. researchgate.net As the number of conjugated thiophene (B33073) rings increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. researchgate.netnih.gov This narrowing of the band gap results in a bathochromic (red) shift in the material's absorption and emission spectra, meaning it can absorb and emit light at longer wavelengths. researchgate.net This is a critical design parameter for organic solar cells, as it allows the material to harvest a larger portion of the solar spectrum. researchgate.net
Studies on A–π–D–π–A type oligothiophenes have shown that extending the π-conjugated bridge leads to a narrower optical band gap (decreasing from 1.94 to 1.82 eV) and higher HOMO energy levels (increasing from −5.68 to −5.34 eV). nih.govresearchgate.net This extension of the main chain conjugation is beneficial for obtaining excellent electrochemical and electrochromic properties. nih.gov In photovoltaic devices, molecules with longer oligothiophene bridges demonstrated better power conversion efficiencies and improved device stability. nih.govresearchgate.net This tunability allows for the rational design of materials with absorption profiles tailored to specific applications.
| Number of Thiophene Units | Absorption Max (λmax) | Optical Band Gap (Eg) | Effect on Property |
| 2 (Bithiophene) | ~350-400 nm | Higher | Absorbs in the UV-Vis region. |
| 3 (Terthiophene) | ~400-450 nm | Intermediate | Red-shifted absorption compared to bithiophene. nih.gov |
| 4 (Quaterthiophene) | ~450-500 nm | Lower | Further red-shifted absorption, enhanced light harvesting. nih.gov |
| >4 (Oligothiophene) | >500 nm | Lowest | Narrow band gap, absorbs a broader range of the solar spectrum. nih.govresearchgate.net |
Influence of Planarity and Crystal Packing on Charge Transport
The efficiency of charge transport in organic semiconductors is critically dependent on the degree of intermolecular electronic coupling, which is dictated by molecular planarity and the resulting crystal packing in the solid state. For a material like this compound, achieving a planar conformation of the bithiophene backbone is essential for facilitating strong π-π stacking.
A planar molecular structure allows adjacent molecules to pack closely together, often in a co-facial arrangement, which maximizes the overlap of their π-orbitals. This overlap creates pathways for charge carriers to "hop" between molecules, leading to efficient charge transport. rsc.org The distance between these stacked planes, known as the π-π stacking distance, is a key indicator of charge transport efficiency; smaller distances generally correlate with higher charge carrier mobility. The introduction of rigid and planar units into a polymer backbone has been shown to result in a higher order of orientation and stronger intermolecular interactions, leading to improved charge carrier mobilities. rsc.org
However, achieving planarity can be challenging. The single bond connecting the two thiophene rings allows for torsional rotation, which can lead to a twisted, non-planar conformation. chinesechemsoc.org Steric hindrance from substituents can exacerbate this issue. acs.org Therefore, a key design strategy is to minimize torsional disorders to promote a planar structure that facilitates slipped co-facial π–π stacking. rsc.org The dynamic disorder and structural fluctuations within the material can also limit charge transport, highlighting the importance of a well-ordered, stable morphology. nih.gov In some cases, twisted crystal structures can paradoxically enhance charge mobility, not by improving intermolecular transport, but by influencing the organization of crystalline fibers in a thin film, creating more pathways for charge to travel across the film. nih.gov
| Packing Motif | Description | Typical π-π Distance | Impact on Charge Transport |
| Herringbone | Molecules pack in an edge-to-face arrangement. | >4.0 Å | Generally lower mobility due to poor π-orbital overlap. |
| Slipped π-stacking | Molecules are stacked with a lateral offset. | 3.4 - 3.8 Å | Efficient 1D or 2D charge transport pathways. rsc.org |
| Co-facial π-stacking | Molecules are stacked directly on top of each other. | <3.5 Å | Strongest π-orbital overlap, potentially high mobility but can lead to exciton trapping. |
| Disordered (Amorphous) | Molecules lack long-range order. | Variable | Charge transport is limited by structural defects and weak intermolecular coupling. nih.gov |
Design Principles for Donor-Acceptor (D-A) Systems Incorporating Bithiophene Carbaldehyde
The donor-acceptor (D-A) architecture is a cornerstone of modern organic electronics, enabling the creation of materials with low band gaps and efficient intramolecular charge transfer (ICT) properties. mdpi.com this compound contains the fundamental components of a D-A system within its own structure. The electron-rich 2,2'-bithiophene unit acts as the electron donor (D), while the electron-withdrawing carbaldehyde (-CHO) group serves as the acceptor (A).
The key design principles for D-A systems are centered on controlling the electronic energy levels (HOMO and LUMO) to facilitate specific functions:
Intramolecular Charge Transfer (ICT): The connection of a donor to an acceptor through a π-conjugated spacer (the bithiophene itself) creates a new, lower-energy electronic transition. Upon photoexcitation, an electron is promoted from an orbital primarily located on the donor to one located on the acceptor. This ICT is responsible for the strong absorption in the visible region of the spectrum characteristic of D-A molecules. mdpi.com
Band Gap Engineering: By varying the strength of the donor and acceptor moieties, the HOMO-LUMO gap can be precisely tuned. researchgate.netnih.gov Using a stronger acceptor with the bithiophene donor would lead to a smaller band gap and absorption at longer wavelengths. This principle is fundamental to designing materials for OPVs, where absorbing as much of the solar spectrum as possible is the goal.
Building Block for Advanced Materials: this compound is a versatile building block. The carbaldehyde group can be readily modified through chemical reactions like Knoevenagel condensation or Wittig reactions to attach stronger acceptor groups, creating more complex D-π-A or D-A-D type molecules with enhanced properties. mdpi.comnih.gov This strategy allows for the construction of novel dyes for dye-sensitized solar cells or polymers for bulk heterojunction solar cells. mdpi.combeilstein-journals.org The ultimate goal is to design a system where the donor and acceptor components work synergistically to optimize light absorption, charge separation, and charge transport.
| D-A System Component | Role | Example Moiety in Context | Desired Outcome |
| Electron Donor (D) | Provides electrons upon excitation. | 5'-Hexyl-2,2'-bithiophene | High HOMO level for efficient hole transport. |
| π-Bridge (π) | Facilitates electron delocalization and charge transfer. | The bithiophene backbone | Planar structure for good electronic communication. |
| Electron Acceptor (A) | Accepts electrons upon excitation. | 5-carbaldehyde | Low LUMO level for efficient electron transport and injection. rsc.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5'-hexyl-2,2'-bithiophene-5-carbaldehyde, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling or Stille coupling reactions, leveraging halogenated bithiophene precursors (e.g., brominated analogs like 5′-Bromo-2,2′-bithiophene-5-carbaldehyde, as in ). Post-synthesis, purification involves column chromatography using silica gel and hexane/ethyl acetate gradients. Purity optimization requires monitoring via GC-MS or HPLC (≥97% purity threshold) . For aldehyde functionalization, controlled oxidation of alcohol intermediates or formylation reactions (e.g., Vilsmeier-Haack) are recommended.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation employs NMR spectroscopy (¹H and ¹³C) to resolve thiophene ring protons (δ 6.5–7.5 ppm) and aldehyde protons (δ ~9.8 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M⁺] expected at m/z ~290.1 for C₁₅H₁₈OS₂). Elemental analysis ensures C, H, S, and O percentages align with theoretical values (e.g., C: ~62.0%, H: ~6.2%, S: ~22.1%) .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The aldehyde group is prone to oxidation and moisture sensitivity. Storage under inert gas (N₂/Ar) at −20°C in amber vials is critical. Stability tests via TLC or HPLC under varying temperatures/pH (e.g., 4°C to 40°C) identify degradation thresholds. Pre-experiment purity checks are mandatory .
Advanced Research Questions
Q. How can this compound be integrated into organic electronic devices, and what performance metrics are critical?
- Methodological Answer : As a π-conjugated building block, it is used in organic field-effect transistors (OFETs) or non-fullerene acceptors (NFAs) for photovoltaics. Device fabrication involves spin-coating blends with donor polymers (e.g., P3HT) and annealing to optimize crystallinity. Key metrics include charge carrier mobility (μ ≥ 0.1 cm²/V·s) and power conversion efficiency (PCE) in solar cells. Electrochemical impedance spectroscopy (EIS) and UV-vis-NIR spectroscopy analyze charge transport and bandgap alignment .
Q. What strategies resolve contradictions in reported reactivity of the aldehyde group during cross-coupling reactions?
- Methodological Answer : Discrepancies arise from competing side reactions (e.g., aldol condensation). Mitigation strategies include:
- Using protecting groups (e.g., acetals) during coupling steps .
- Optimizing catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃ with ligand additives) to suppress aldehyde deactivation.
- In-situ FTIR monitoring to track aldehyde consumption and intermediate formation .
Q. How do substituents (e.g., hexyl chain) influence the optoelectronic properties of bithiophene-carbaldehyde derivatives?
- Methodological Answer : The hexyl chain enhances solubility and film morphology but may reduce charge mobility due to steric effects. Density functional theory (DFT) simulations (e.g., Gaussian 16) correlate alkyl chain length with HOMO-LUMO gaps. Experimental validation uses cyclic voltammetry (oxidation/reduction potentials) and photoluminescence quenching assays .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthesis yields?
- Methodological Answer : Use multivariate analysis (ANOVA) to assess variability factors (e.g., catalyst loading, reaction time). Control charts (3σ limits) track yield consistency. For small datasets (<10 batches), non-parametric tests (e.g., Kruskal-Wallis) are preferred .
Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer : X-ray crystallography provides definitive conformation but requires high-quality crystals (grown via slow vapor diffusion). If crystallography is unavailable, compare experimental NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw). Cross-validate with 2D NMR (COSY, HSQC) to resolve ambiguities .
Safety & Compliance
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
